molecular formula C21H18N2O6 B2588628 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 931693-86-6

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Cat. No. B2588628
M. Wt: 394.383
InChI Key: SSEBRYGJXBJDEY-UHFFFAOYSA-N
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Description

The compound “3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one” is a complex organic molecule. It contains a 2H-chromen-2-one (a type of coumarin), an oxadiazole ring, and a dimethoxyphenyl group . These types of compounds are often found in various natural products and have been studied for their potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2H-chromen-2-one, oxadiazole, and dimethoxyphenyl functional groups. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Antimicrobial Activity

A series of compounds structurally related to "3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one" have demonstrated significant antimicrobial activity. Specifically, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibited considerable in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. These findings highlight the compound's potential in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Antioxidant and Antihyperglycemic Agents

Derivatives of the compound, particularly those incorporating pyrazole and indenone rings, have been synthesized and shown to possess potent antioxidant and antihyperglycemic activities. These compounds demonstrated significant DPPH radical scavenging activity and ferrous ion chelating ability, suggesting their utility in managing oxidative stress-related conditions and diabetes (Kenchappa et al., 2017).

Antiproliferative Activities

Certain 1,3,4-oxadiazole N-Mannich bases, related to the core structure of the compound , showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines. These findings indicate the compound's potential as a scaffold for developing new anticancer therapies (Al-Wahaibi et al., 2021).

Electrochemical and Spectral Properties

Research on acetyl salicylic acid derivatives, including structures similar to "3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one," has focused on their antioxidant properties and electrochemical behavior. These studies provide insights into the redox properties of these compounds, which correlate with their potential for disease prevention and treatment (Poojari et al., 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-4-27-16-7-5-6-12-10-15(21(24)28-18(12)16)20-22-19(23-29-20)14-9-8-13(25-2)11-17(14)26-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBRYGJXBJDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

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